molecular formula C9H6BrNO3 B12186856 5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione

5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione

Cat. No.: B12186856
M. Wt: 256.05 g/mol
InChI Key: RCJWNUDAHFJKGE-UHFFFAOYSA-N
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Description

5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione (CAS: Not explicitly provided; referred to as Compound 16 in ) is a brominated indole-dione derivative characterized by a hydroxymethyl (-CH₂OH) substituent at the N1 position. This compound is synthesized via alkylation of 5-bromo-1H-indole-2,3-dione (5-bromoisatin) under basic conditions, yielding a pale orange, odorless powder with a melting point of 105°C . Key spectral features include:

  • IR: Broad O-H stretch at 3444 cm⁻¹, aromatic C-H stretch at 2987 cm⁻¹, and carbonyl (C=O) stretch at 1737 cm⁻¹.
  • Yield: 50% under optimized conditions .

The parent compound, 5-bromo-1H-indole-2,3-dione (5-bromoisatin), exhibits planar molecular geometry with intramolecular hydrogen bonding (N1-H1···O1) and forms [001] chains in its crystal lattice .

Properties

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

5-bromo-1-(hydroxymethyl)indole-2,3-dione

InChI

InChI=1S/C9H6BrNO3/c10-5-1-2-7-6(3-5)8(13)9(14)11(7)4-12/h1-3,12H,4H2

InChI Key

RCJWNUDAHFJKGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=O)N2CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione typically involves the bromination of 1-hydroxymethyl-1H-indole-2,3-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production methods for 5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position of the indole ring is highly reactive, making it susceptible to nucleophilic aromatic substitution.

  • Nucleophilic Substitution
    Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) can replace the bromine atom, forming derivatives such as 5-azido-1-hydroxymethyl-1H-indole-2,3-dione or 5-thio-1-hydroxymethyl-1H-indole-2,3-dione . This reactivity is consistent with other brominated indole derivatives.

  • Conditions

    • Temperature: Room temperature to reflux.

    • Solvent: Polar aprotic solvents (e.g., DMF, DMSO).

    • Catalysts: Not typically required for direct substitution.

Reaction TypeReagents/ConditionsMajor Product
Nucleophilic substitutionSodium azide, DMF, RT5-Azido derivative
Thiourea, reflux, ethanol5-Thio derivative

Oxidation and Reduction

The indole-2,3-dione core undergoes oxidation/reduction, altering the carbonyl groups.

  • Oxidation
    Oxidizing agents (e.g., KMnO₄, H₂O₂) can oxidize the indole ring, potentially forming derivatives like 5-bromo-1-hydroxymethyl-2,3-dioxindole .

  • Reduction
    Reducing agents (e.g., LiAlH₄, NaBH₄) may reduce the carbonyl groups, yielding 5-bromo-1-hydroxymethyl-2,3-dihydroindole derivatives.

Reaction TypeReagents/ConditionsMajor Product
OxidationKMnO₄, acidic conditionsOxidized indole ring
ReductionLiAlH₄, THF, −78°CReduced carbonyl groups

Coupling Reactions

The bromine atom enables participation in coupling reactions (e.g., Suzuki-Miyaura) to form biaryl compounds.

  • Suzuki Coupling
    Reaction with boronic acids in the presence of palladium catalysts (e.g., Pd(OAc)₂) and bases (e.g., K₂CO₃) can replace Br with aryl groups.

Reaction TypeReagents/ConditionsMajor Product
Suzuki couplingBoronic acid, Pd catalyst, K₂CO₃Biaryl-indole derivatives

Hydrolysis and Functional Group Transformations

The hydroxymethyl group (-CH₂OH) at the 1-position can undergo hydrolysis or oxidation.

  • Hydrolysis
    Acidic or basic conditions may convert the hydroxymethyl group into a carboxylic acid or aldehyde.

  • Oxidation
    Reagents like CrO₃ can oxidize the hydroxymethyl group to a carboxylic acid, forming 5-bromo-1-carboxyl-1H-indole-2,3-dione .

Reaction TypeReagents/ConditionsMajor Product
OxidationCrO₃, H₂SO₄Carboxylic acid derivative

Biological Relevance and Stability

While direct biochemical data for this compound is limited, analogous indole derivatives exhibit:

  • Enzyme inhibition : Interaction with glutathione S-transferase (GST) isozymes.

  • Antioxidant activity : Moderate free radical scavenging.

References BenchChem (2025). 5-Bromo-1-ethyl-1H-indole. BenchChem (2024). 1-Allyl-5-bromo-1H-indole-2,3-dione. PMC (2011). Crystallographic data for bromo-indole derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), which is implicated in cancer cell proliferation. For instance, derivatives of indole have shown significant antiproliferative activity against pancreatic cancer cell lines at low concentrations, suggesting that 5-bromo derivatives could also possess similar properties .

1.2 Neuroprotective Effects
The compound has been evaluated for neuroprotective effects, particularly in the context of neurodegenerative diseases. Studies have indicated that indole derivatives can modulate pathways involved in neuronal survival and apoptosis, making them potential candidates for treating conditions like Alzheimer's disease .

1.3 Anti-inflammatory Properties
In addition to its anticancer and neuroprotective activities, 5-bromo-1-hydroxymethyl-1H-indole-2,3-dione may exhibit anti-inflammatory properties. Compounds derived from indole have been shown to inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating inflammatory diseases .

Material Science

2.1 Corrosion Inhibition
Research has demonstrated that 5-bromo-1-hydroxymethyl-1H-indole-2,3-dione can act as an effective corrosion inhibitor for metals such as aluminum, copper, and steel in acidic environments. The compound's ability to form protective films on metal surfaces helps reduce corrosion rates significantly .

2.2 Photovoltaic Applications
Indole derivatives are being explored for their potential use in organic photovoltaic devices due to their favorable electronic properties. The incorporation of bromine into the indole structure may enhance the light absorption capabilities and overall efficiency of these devices .

Environmental Applications

3.1 Bioremediation
The compound's structural characteristics suggest potential applications in bioremediation processes. Its ability to interact with various pollutants can facilitate the breakdown of hazardous substances in contaminated environments .

Case Study 1: Anticancer Activity
In a study investigating the effects of various indole derivatives on pancreatic cancer cells, it was found that certain compounds exhibited IC50 values in the nanomolar range against GSK-3β, indicating strong potential for therapeutic development .

Case Study 2: Corrosion Inhibition
Experimental results showed that 5-bromo-1-hydroxymethyl-1H-indole-2,3-dione significantly reduced corrosion rates of aluminum in acidic solutions by forming a protective layer on the metal surface .

Mechanism of Action

The mechanism of action of 5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the N1 Position

Below is a comparative analysis:

Compound Name N1 Substituent Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Key Features Reference
5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione -CH₂OH C₁₀H₈BrNO₃ 270.08 50 105 Hydroxyl group enhances polarity
5-Bromo-1-ethyl-1H-indole-2,3-dione -CH₂CH₃ C₁₀H₈BrNO₂ 254.08 79 136 Ethyl group improves lipophilicity
5-Bromo-1-pentyl-1H-indole-2,3-dione -(CH₂)₄CH₃ C₁₃H₁₄BrNO₂ 296.16 N/A N/A Extended alkyl chain for membrane affinity
5-Bromo-1-(2-oxopropyl)-indoline-2,3-dione -CH₂C(O)CH₃ C₁₁H₈BrNO₃ 282.09 N/A 152–153 Ketone functionality for reactivity
5-Bromo-7-methyl-1H-indole-2,3-dione Methyl at C7 C₉H₆BrNO₂ 240.05 >95 purity N/A Methyl substitution alters electronic density
Key Observations:
  • Polarity : The hydroxymethyl derivative (Compound 16) exhibits higher polarity due to the -OH group, contrasting with lipophilic alkyl chains (e.g., pentyl in ).
  • Synthetic Yield : Ethyl-substituted analogs achieve higher yields (79%) compared to hydroxymethyl derivatives (50%), likely due to steric and electronic effects during alkylation .
  • Thermal Stability : Higher melting points correlate with stronger intermolecular interactions (e.g., hydrogen bonding in Compound 16 vs. van der Waals forces in ethyl derivatives).

Functional Group Modifications

Carboxylic Acid Derivatives

describes 5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl acetic acid, where malonic acid introduces a carboxylic acid side chain. This modification enhances water solubility (yield: 77–80%) and enables chelation or salt formation .

Triazole and Imidazole Hybrids

However, these lack the 2,3-dione core, reducing structural similarity .

Crystallographic and Spectral Comparisons

  • Crystal Packing : The parent 5-bromoisatin forms C(4) chains via N-H···O hydrogen bonds, while N-alkylated derivatives (e.g., ethyl in ) exhibit altered packing due to steric bulk .
  • NMR Shifts : Hydroxymethyl substitution in Compound 16 induces downfield shifts for H1 and adjacent carbons compared to alkyl analogs (e.g., δ 4.51 ppm for -CH₂OH protons vs. δ 3.72 ppm for methoxy groups in ).

Biological Activity

5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione, also known as Bromohydroxymethylindole, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione features a bromine atom and a hydroxymethyl group attached to an indole core structure. This unique configuration contributes to its potential pharmacological effects.

Anticancer Properties

Research indicates that 5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione exhibits anticancer activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar indole structures have demonstrated significant inhibition of GSK-3β, a kinase involved in cancer progression. The introduction of bromine at the 5-position enhances this inhibitory effect, suggesting that halogenation plays a crucial role in the compound's potency .

Antimicrobial Activity

The compound also displays antimicrobial properties . Studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways, leading to cell death. The Minimum Inhibitory Concentration (MIC) values for various microbial strains are promising, indicating potential for development into therapeutic agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, 5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione has been studied for anti-inflammatory effects . It may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are critical in inflammatory responses. This suggests potential applications in treating inflammatory diseases .

The biological activity of 5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases and enzymes involved in cell signaling pathways related to cancer and inflammation.
  • Receptor Modulation : It may interact with various receptors, modulating their activity and influencing cellular responses.
  • Oxidative Stress Induction : Some studies suggest that it can induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several studies have evaluated the biological activity of 5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione:

  • Anticancer Study : A study found that derivatives of indole compounds showed IC50 values as low as 0.23 nM against GSK-3β, highlighting the importance of structural modifications like bromination in enhancing activity .
  • Antimicrobial Testing : Another investigation reported MIC values for the compound against Staphylococcus aureus and Escherichia coli, with significant inhibition observed at concentrations below 100 µg/mL .
  • Inflammation Model : In vivo models demonstrated that treatment with the compound reduced inflammatory markers significantly compared to control groups, supporting its potential use in anti-inflammatory therapies .

Comparative Analysis with Similar Compounds

To further understand the unique properties of 5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione, it is useful to compare it with similar indole derivatives:

Compound NameAnticancer Activity (IC50)Antimicrobial Activity (MIC)
5-Bromo-1-hydroxymethyl-indole0.23 nM<100 µg/mL
Indole-3-acetic acidModerateLow
5-Fluoro-indole derivativesVariableModerate

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione?

  • Methodological Answer : The synthesis of brominated indole derivatives typically involves electrophilic substitution or transition-metal-catalyzed coupling. For analogous compounds (e.g., 5-bromo-3-substituted indoles), Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is used to introduce triazole moieties . For the hydroxymethyl group, protective strategies (e.g., silylation ) or direct alkylation using NaH and alkyl halides (e.g., in N-alkylation of indoles ) may apply. Post-synthesis, purification via flash column chromatography (70:30 ethyl acetate/hexane) is common .

Q. How is the structural integrity of 5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione validated?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical. For example, ¹H NMR of similar compounds shows aromatic protons at δ 7.23–7.14 ppm and methylene groups at δ 4.62 ppm (t, J = 7.2 Hz) . HRMS with a mass error <5 ppm confirms molecular ions (e.g., [M+H]⁺ at m/z 427.0757 ). TLC (Rf = 0.30 in ethyl acetate/hexane) aids in monitoring reaction progress .

Q. What solvents and catalysts optimize indole functionalization?

  • Methodological Answer : PEG-400/DMF mixtures (2:1 v/v) enhance solubility and reaction efficiency in CuAAC reactions . CuI is a preferred catalyst for triazole formation, while NaH facilitates alkylation in anhydrous DMSO . For brominated intermediates, dichloromethane with N-bromosuccinimide (NBS) is effective .

Advanced Research Questions

Q. How can reaction yields be improved for derivatives of 5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione?

  • Methodological Answer : Yields vary with substituent steric/electronic effects. For example, triazole derivatives achieve 50% yield with 3,5-dimethoxyphenyl groups but only 25% with 4-fluorophenyl groups . Optimize by:

  • Temperature control : Heating to 90°C under vacuum removes residual DMF .
  • Catalyst loading : Increase CuI from 1.0 equiv to 1.2 equiv for hindered substrates.
  • Solvent polarity : Adjust PEG-400/DMF ratios to balance reactivity and solubility .

Q. How to resolve contradictory spectral data in structural elucidation?

  • Methodological Answer : Contradictions may arise from tautomerism or impurities. For example, indole NH protons (δ ~11 ppm) are often broad but may split in DMSO-d₆. Cross-validate using:

  • 2D NMR : HSQC/HMBC to assign coupling pathways .
  • X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., Acta Cryst. reports for related indoles ).
  • Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (error <2 ppm) .

Q. What in vitro assays evaluate the bioactivity of 5-Bromo-1-hydroxymethyl-1H-indole-2,3-dione?

  • Methodological Answer : While direct data is limited, analogous indoles are tested in:

  • Antioxidant assays : DPPH radical scavenging (IC₅₀ <50 µM for ischemia-related compounds ).
  • Kinase inhibition : FLT3 inhibition (IC₅₀ ~10 nM for bis-indolylmethanones ).
  • Cellular uptake : Fluorescent tagging (e.g., 5-methoxyindole derivatives ) to track subcellular localization.

Key Considerations for Researchers

  • Stereoelectronic Effects : The hydroxymethyl group may enhance solubility but require protection (e.g., tert-butyldimethylsilyl ) during synthesis.
  • Contaminant Analysis : Monitor for residual Cu(I) via ICP-MS (<1 ppm) in biological assays .
  • Scale-Up Challenges : Transition from batch to flow reactors improves efficiency for gram-scale production .

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